REACTION_CXSMILES
|
[C:1]([C:5]1[CH:9]=[C:8]([NH:10][C:11]([NH:13][C:14]2[CH:19]=[CH:18][C:17]([O:20][C:21]3[CH:26]=[CH:25][N:24]=[C:23]([C:27](=[O:30])[NH:28][CH3:29])[CH:22]=3)=[CH:16][C:15]=2[F:31])=[O:12])[N:7]([C:32]2[CH:33]=[C:34]3[C:39](=[CH:40][CH:41]=2)[CH2:38][N:37](C(OCC2C=CC=CC=2)=O)[CH2:36][CH2:35]3)[N:6]=1)([CH3:4])([CH3:3])[CH3:2].C(O)=O>CO.[Pd]>[C:1]([C:5]1[CH:9]=[C:8]([NH:10][C:11]([NH:13][C:14]2[CH:19]=[CH:18][C:17]([O:20][C:21]3[CH:26]=[CH:25][N:24]=[C:23]([C:27](=[O:30])[NH:28][CH3:29])[CH:22]=3)=[CH:16][C:15]=2[F:31])=[O:12])[N:7]([C:32]2[CH:33]=[C:34]3[C:39](=[CH:40][CH:41]=2)[CH2:38][NH:37][CH2:36][CH2:35]3)[N:6]=1)([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
93 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=NN(C(=C1)NC(=O)NC1=C(C=C(C=C1)OC1=CC(=NC=C1)C(NC)=O)F)C=1C=C2CCN(CC2=CC1)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
74 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
was stirred for 90 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
WASH
|
Details
|
washing forward with methanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified on silica gel
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NN(C(=C1)NC(=O)NC1=C(C=C(C=C1)OC1=CC(=NC=C1)C(NC)=O)F)C=1C=C2CCNCC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42 mg | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 57.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |